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The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA
damage response (DDR), making it a compelling target in oncology. Inhibition of ATR can
induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the
effects of DNA-damaging agents. This guide provides a comparative overview of Gartisertib
(M4344, VX-803) and other key ATR inhibitors that have been evaluated in clinical trials,
including Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib
(BAY1895344).

Performance and Experimental Data

A critical aspect of evaluating ATR inhibitors is their potency and clinical efficacy. The following
tables summarize key preclinical and clinical data for Gartisertib and its main competitors.

Preclinical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in
inhibiting a specific biological or biochemical function. In the context of ATR inhibitors, a lower
IC50 value indicates a more potent inhibitor.
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Note: IC50 values can vary depending on the cell line and experimental conditions.

Clinical Trial Data Summary

The following tables provide a snapshot of the clinical performance of these ATR inhibitors,
both as monotherapy and in combination with other anti-cancer agents. It is important to note
that the development of Gartisertib was discontinued due to unexpected liver toxicity.[6][7]

Gartisertib (M4344, VX-803)
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Elimusertib (BAY1895344)
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of the methodologies used in key cited experiments.

Preclinical IC50 Determination (General Protocol)

The half-maximal inhibitory concentration (IC50) for ATR inhibitors is typically determined using
a cell-based assay. A common method is the MTT assay:
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e Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

e Drug Treatment: The ATR inhibitor is serially diluted to a range of concentrations and added
to the wells. A vehicle control (e.g., DMSO) is also included.

e Incubation: The plates are incubated for a specified period (e.g., 72 hours).

o MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well. Living cells with active mitochondria will reduce the yellow MTT to a
purple formazan product.

e Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

o Absorbance Reading: The absorbance of the solution is measured using a microplate reader
at a specific wavelength (e.g., 490 nm).

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle control. The IC50 value is then determined by plotting the cell viability
against the drug concentration and fitting the data to a dose-response curve.[34]

Clinical Trial Design: A Representative Example

The design of a phase /11 clinical trial for an ATR inhibitor, particularly in combination with a
DNA-damaging agent, generally follows this structure:

e Phase | (Dose Escalation):

o Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II
dose (RP2D) of the combination therapy.

o Design: Typically a 3+3 dose-escalation design. A small cohort of patients (usually 3)
receives a starting dose of the ATR inhibitor and the standard dose of the
chemotherapeutic agent.
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o Dose Limiting Toxicities (DLTs): Patients are monitored for a specific period (e.g., the first
cycle) for predefined DLTs.

o Escalation/De-escalation: If no DLTs are observed, the dose of the ATR inhibitor is
escalated in a new cohort of patients. If DLTs are observed in a significant proportion of
patients, the dose is de-escalated. This continues until the MTD is established.[25][35]

e Phase Il (Dose Expansion):

o Obijective: To evaluate the preliminary efficacy (e.g., ORR, PFS) and further assess the
safety of the combination at the RP2D in a larger group of patients with specific cancer

types.

o Design: Patients with specific tumor types (often those with known DDR deficiencies) are
enrolled and treated at the RP2D.

o Endpoints: Primary endpoints often include ORR, while secondary endpoints may include
PFS, overall survival (OS), and duration of response (DOR). Biomarker analyses are also
frequently performed to identify patient populations most likely to benefit.[19][36]

Visualizations
ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, activated primarily
by single-stranded DNA (ssDNA) that forms at stalled replication forks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress,
and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC
[pmc.ncbi.nlm.nih.gov]

2. Clinical Trial: NCT02567422 - My Cancer Genome [mycancergenome.org]
3. researchgate.net [researchgate.net]

4. Phase 1 Trial of Gemcitabine Combined with the Elimusertib (BAY 1895344) ATR Inhibitor
with Expansion Cohorts in Advanced Pancreatic and Ovarian Cancer | Dana-Farber Cancer
Institute [dana-farber.org]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. A phase | study of ATR inhibitor gartisertib (M4344) as a single agent and in combination
with carboplatin in patients with advanced solid tumours - PubMed
[pubmed.ncbi.nim.nih.gov]

7. ascopubs.org [ascopubs.org]
8. DSpace [repository.icr.ac.uk]

9. A phase | study of ATR inhibitor gartisertib (M4344) as a single agent and in combination
with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. First in Human Study of M4344 in Participants With Advanced Solid Tumors
[clin.larvol.com]

12. oncotarget.com [oncotarget.com]
13. jitc.bmj.com [jitc.bmj.com]

14. Phase Il study of ceralasertib (AZD6738) in combination with durvalumab in patients with
advanced gastric cancer - PubMed [pubmed.ncbi.nim.nih.gov]

15. ascopubs.org [ascopubs.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b2518192?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398135/
https://www.mycancergenome.org/content/clinical_trials/NCT02567422/
https://www.researchgate.net/figure/A-Schematic-representation-of-the-ATR-protein-B-Sequences-of-ATR-orthologs-were_fig3_262885946
https://www.dana-farber.org/clinical-trials/21-149
https://www.dana-farber.org/clinical-trials/21-149
https://www.dana-farber.org/clinical-trials/21-149
https://www.clinicaltrials.gov/study/NCT04267939
https://pubmed.ncbi.nlm.nih.gov/38287179/
https://pubmed.ncbi.nlm.nih.gov/38287179/
https://pubmed.ncbi.nlm.nih.gov/38287179/
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3077
https://repository.icr.ac.uk/items/e6936465-b6b1-46d1-b11e-30f92d54893d
https://pmc.ncbi.nlm.nih.gov/articles/PMC10991509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10991509/
https://www.researchgate.net/publication/377791974_A_phase_I_study_of_ATR_inhibitor_gartisertib_M4344_as_a_single_agent_and_in_combination_with_carboplatin_in_patients_with_advanced_solid_tumours
https://clin.larvol.com/trial-detail/NCT02278250
https://clin.larvol.com/trial-detail/NCT02278250
https://www.oncotarget.com/article/28551/text/
https://jitc.bmj.com/content/jitc/10/7/e005041.full.pdf
https://pubmed.ncbi.nlm.nih.gov/35790315/
https://pubmed.ncbi.nlm.nih.gov/35790315/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.8518
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2518192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

16. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with
gemcitabine % cisplatin in patients with advanced solid tumours - PubMed
[pubmed.ncbi.nim.nih.gov]

17. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

18. Trial of Topotecan With VX-970 (M6620), an ATR Kinase Inhibitor, in Small Cell Cancers
and Extrapulmonary Small Cell Cancers [clin.larvol.com]

19. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell
Lung Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nim.nih.gov]

20. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell
Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nim.nih.gov]

21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

22. A Phase 1/2 Study of BAY 1895344 (elimusertib, IND#152153, NSC#810486) in Pediatric
Patients with Relapsed or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-
farber.org]

23. researchgate.net [researchgate.net]
24. aacrjournals.org [aacrjournals.org]
25. ascopubs.org [ascopubs.org]

26. ascopubs.org [ascopubs.org]

27. Ascending doses of ceralasertib in combination with chemotherapy and/or novel anti
cancer agents [astrazenecaclinicaltrials.com]

28. ClinicalTrials.gov [clinicaltrials.gov]
29. umiamihealth.org [umiamihealth.org]

30. Phase Il study of ceralasertib (AZD6738), in combination with durvalumab in patients
with metastatic melanoma who have failed prior anti-PD-1 therapy. - ASCO [asco.org]

31. Facebook [cancer.gov]

32. Testing the Addition of an Anti-cancer Drug, BAY 1895344, to Usual Chemotherapy for
Advanced Stage Solid Tumors, With a Specific Focus on Patients With Small Cell Lung
Cancer, Poorly Differentiated Neuroendocrine Cancer, and Pancreatic Cancer
[clin.larvol.com]

33. Clinical Trial: NCT04514497 - My Cancer Genome [mycancergenome.org]

34. Protocol for Determining the 1C50 of Drugs on Adherent Cells Using MTT Assay -
Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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o 35. Phase | Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in
Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 36. jitc.bmj.com [jitc.bmj.com]

 To cite this document: BenchChem. [A Comparative Guide to ATR Inhibitors in Clinical
Development: Gartisertib and Beyond]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2518192#comparing-gartisertib-and-other-atr-
inhibitors-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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